molecular formula C32H62O2 B14458945 Hexadec-1-EN-1-YL hexadecanoate CAS No. 71830-10-9

Hexadec-1-EN-1-YL hexadecanoate

Cat. No.: B14458945
CAS No.: 71830-10-9
M. Wt: 478.8 g/mol
InChI Key: GSZDGUDTQBJTQM-UHFFFAOYSA-N
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Description

Hexadec-1-en-1-yl hexadecanoate is a mono-unsaturated ester composed of a hexadecanoic acid (palmitic acid) moiety esterified with a hexadec-1-en-1-ol (a 16-carbon alcohol containing a terminal double bond at the C1 position). The compound’s structure confers unique physicochemical properties, such as reduced melting points and increased solubility in nonpolar solvents compared to saturated analogs.

Properties

CAS No.

71830-10-9

Molecular Formula

C32H62O2

Molecular Weight

478.8 g/mol

IUPAC Name

hexadec-1-enyl hexadecanoate

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31H,3-28,30H2,1-2H3

InChI Key

GSZDGUDTQBJTQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC=CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexadec-1-EN-1-YL hexadecanoate typically involves the esterification reaction between hexadec-1-en-1-ol and hexadecanoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Hexadec-1-EN-1-YL hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hexadec-1-enyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols and carboxylic acids.

    Substitution: Amides or different esters.

Scientific Research Applications

Hexadec-1-EN-1-YL hexadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

    Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.

    Medicine: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of hexadec-1-EN-1-YL hexadecanoate involves its interaction with various molecular targets and pathways:

    Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases and lipases, releasing the corresponding alcohol and carboxylic acid.

    Cell Membrane Interaction: The compound can integrate into cell membranes, affecting their fluidity and permeability.

    Signal Transduction: It may modulate signal transduction pathways by interacting with membrane-bound receptors and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares Hexadec-1-en-1-yl hexadecanoate with key analogs, emphasizing structural differences, physicochemical properties, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Structure Melting Point (°C) Key Applications References
This compound C₃₂H₆₀O₂ ~476.8* Unsaturated (C1 double bond) Not reported Specialty chemicals, potential emollient
Hexadecyl hexadecanoate C₃₂H₆₄O₂ 480.8 Fully saturated 50–55 Cosmetics (emollient), pharmaceuticals
Methyl hexadecanoate C₁₇H₃₄O₂ 270.5 Saturated (methyl ester) 28–30 Biodiesel, surfactants
2-Phenylethyl hexadecanoate C₂₄H₃₈O₂ 358.5 Aromatic (phenylethyl group) Not reported Pheromones, natural products
Hex-3-enyl hexadecanoate C₂₂H₄₂O₂ 338.6 Unsaturated (C3 double bond) Not reported Flavor/fragrance intermediates

*Calculated based on stoichiometry.

Structural and Functional Insights

Unsaturation Effects: The C1 double bond in this compound reduces molecular symmetry and weakens van der Waals interactions, likely lowering its melting point compared to saturated analogs like hexadecyl hexadecanoate (cetyl palmitate). This property may enhance its suitability for liquid formulations in cosmetics or lubricants . In contrast, hex-3-enyl hexadecanoate (C3 unsaturation) may exhibit distinct reactivity patterns due to the internal double bond, influencing its use in flavor chemistry .

Chain Length and Polarity: Longer alkyl chains (e.g., hexadecyl vs. methyl) increase hydrophobicity and lipid solubility. Methyl hexadecanoate’s shorter chain enables applications in biodiesel, where fluidity at lower temperatures is critical . Aromatic esters like 2-phenylethyl hexadecanoate demonstrate biological specificity; for example, they serve as pheromones in tropical butterflies due to their volatile and lipophilic nature .

Market and Industrial Relevance: Hexadecyl hexadecanoate dominates cosmetic markets as a stable, waxy emollient. The unsaturated variant (this compound) could fill niche roles requiring lower viscosity . Methyl hexadecanoate is prioritized in sustainable industries (e.g., biodiesel) due to its renewable sourcing and compatibility with existing infrastructure .

Research Findings and Challenges

Synthetic Pathways: Unsaturated esters like this compound may require specialized synthesis methods, such as acid-catalyzed esterification of hexadec-1-en-1-ol with palmitic acid or enzymatic catalysis for higher purity.

Biological Activity: While 2-phenylethyl hexadecanoate is identified in butterfly pheromone systems , the biological role of this compound remains unexplored.

Analytical Challenges: Differentiation between positional isomers (e.g., C1 vs. C3 unsaturation) requires advanced techniques like GC-MS or NMR, as noted in studies of hex-3-enyl hexadecanoate .

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